![molecular formula C13H16F3N3O3 B2579722 Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate CAS No. 2375269-69-3](/img/structure/B2579722.png)
Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate
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Description
“Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate” is an organic compound . It has a molecular weight of 319.28 . The IUPAC name for this compound is "tert-butyl 1-hydroxy-4-(trifluoromethyl)-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H16F3N3O3/c1-12(2,3)22-11(21)19-5-4-7-8(6-19)9(13(14,15)16)17-18-10(7)20/h4-6H2,1-3H3,(H,18,20)" . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 319.28 . It should be stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibition : Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate exhibits kinase inhibitory activity. Researchers explore its potential as a kinase inhibitor, particularly in cancer therapy. For instance, it could selectively inhibit specific isoforms of phosphoinositide 3-kinases (PI3Ks) involved in cell proliferation, apoptosis, and glucose metabolism .
Organic Synthesis and Novel Derivatives
- Facile Synthesis : The compound has been synthesized with a tert-butyl group attached to [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems. This led to structurally novel derivatives, such as 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline. These derivatives may have diverse applications in materials science and organic electronics .
properties
IUPAC Name |
tert-butyl 1-oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c1-12(2,3)22-11(21)19-5-4-7-8(6-19)9(13(14,15)16)17-18-10(7)20/h4-6H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMGRVGLIZSMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145874719 |
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